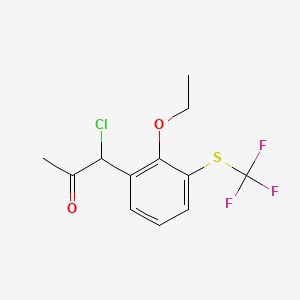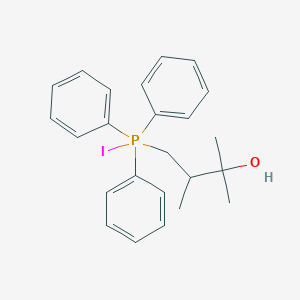
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine is an organic compound commonly used in peptide synthesis. It serves as a protecting group for the amino terminus of arginine, stabilizing the amino acid during the synthesis process. This compound is particularly valuable in the field of biochemistry and molecular biology for its role in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine typically involves the reaction of N-Fmoc-L-Arginine with 4-Methoxy-2,3,6-Trimethylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out in a solvent such as methanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability.
化学反应分析
Types of Reactions
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of arginine.
Common Reagents and Conditions
Bases: Piperidine is commonly used for deprotection reactions.
Solvents: Methanol and acetic acid are frequently used solvents.
Catalysts: No specific catalysts are typically required for the reactions involving this compound.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives and various substituted arginine compounds, depending on the specific reagents and conditions used.
科学研究应用
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It is used as a protecting group in the synthesis of peptides and proteins, ensuring the stability of the amino acid during the synthesis process.
Biochemistry: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Molecular Biology: It is employed in the synthesis of peptide nucleic acids (PNAs) and other biomolecules.
Industrial Applications: The compound is used in the production of various peptide-based products, including pharmaceuticals and diagnostic reagents.
作用机制
The mechanism of action of N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine involves its role as a protecting group. The Fmoc group protects the amino terminus of arginine, preventing unwanted reactions during peptide synthesis. The sulfonyl group provides additional stability to the molecule, ensuring that the arginine remains intact until the desired point in the synthesis process. The deprotection step, typically involving piperidine, removes the Fmoc group, revealing the free amino group for further reactions .
相似化合物的比较
Similar Compounds
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-D-Arginine: This compound is the D-enantiomer of the L-arginine derivative and is used in similar applications.
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Lysine: Similar to the arginine derivative, this compound is used as a protecting group for lysine in peptide synthesis.
Uniqueness
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine is unique due to its specific combination of protecting groups, which provide both stability and ease of removal. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the synthesis process is required.
属性
分子式 |
C31H36N4O7S |
|---|---|
分子量 |
608.7 g/mol |
IUPAC 名称 |
5-(diaminomethylideneamino)-2-[9H-fluoren-9-ylmethoxycarbonyl-(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35(26(29(36)37)14-9-15-34-30(32)33)31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,36,37)(H4,32,33,34) |
InChI 键 |
DBQJWBHUGJYDIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N(C(CCCN=C(N)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)




